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Compound of Interest

Compound Name: 4-Iodobenzo[d][1,3]dioxole

Cat. No.: B1591886 Get Quote

This guide provides a detailed technical overview of the expected spectroscopic data for 4-

Iodobenzo[d]dioxole, a key intermediate in various synthetic applications. While comprehensive

experimental spectra for this specific molecule are not readily available in public databases,

this document synthesizes predictive data based on analogous compounds and foundational

spectroscopic principles. The methodologies and interpretations presented herein are designed

to equip researchers, scientists, and drug development professionals with a robust framework

for the characterization of 4-Iodobenzo[d]dioxole and related molecules.

Molecular Structure and Spectroscopic Overview
4-Iodobenzo[d]dioxole possesses a unique electronic and structural profile that gives rise to

characteristic spectroscopic signatures. The presence of the iodinated benzene ring and the

dioxole moiety will be the primary determinants of its NMR, IR, and MS spectra. Understanding

these features is crucial for confirming its identity and purity.

Caption: Molecular structure of 4-Iodobenzo[d]dioxole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-

Iodobenzo[d]dioxole.

¹H NMR Spectroscopy
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The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

methylene protons of the dioxole ring. The chemical shifts will be influenced by the electron-

withdrawing effect of the iodine atom and the electron-donating nature of the dioxole oxygens.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.2 - 7.5 d 1H Ar-H

~ 6.8 - 7.1 dd 1H Ar-H

~ 6.7 - 6.9 d 1H Ar-H

~ 5.9 - 6.1 s 2H O-CH₂-O

Expert Insights: The exact chemical shifts and coupling constants will be dependent on the

solvent used. For instance, using a more polar solvent like DMSO-d₆ may lead to a downfield

shift of all proton signals.[1]

Caption: Predicted ¹H NMR spectral regions for 4-Iodobenzo[d]dioxole.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

The carbon attached to the iodine will show a characteristic upfield shift compared to the other

aromatic carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 148 - 150 Ar-C-O

~ 147 - 149 Ar-C-O

~ 125 - 130 Ar-C

~ 115 - 120 Ar-C

~ 110 - 115 Ar-C

~ 101 - 103 O-CH₂-O

~ 85 - 90 Ar-C-I

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodobenzo[d]dioxole in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

Instrument Setup: The spectra should be recorded on a 400 MHz spectrometer.[2]

¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, which may require a longer acquisition

time due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Iodobenzo[d]dioxole will be characterized by absorptions from the aromatic C-H,

C=C, and C-O bonds, as well as the C-I bond.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3100-3000 Medium-Weak Aromatic C-H Stretch

1600-1585 Medium Aromatic C=C Ring Stretch

1500-1400 Medium Aromatic C=C Ring Stretch

1250-1200 Strong Asymmetric C-O-C Stretch

1040-1020 Strong Symmetric C-O-C Stretch

1100-1000 Strong C-I Stretch

900-675 Strong
Aromatic C-H out-of-plane

Bending

Expert Insights: The C-I stretching vibration is often weak and can be difficult to observe, but its

presence in the lower frequency region can be a key indicator.[3] The strong absorptions

corresponding to the C-O-C stretches of the dioxole ring are highly characteristic.

Experimental Protocol for IR Spectroscopy
Sample Preparation: A small amount of the sample can be analyzed as a thin film on a KBr

plate or by using an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the empty sample holder.

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and confirming the elemental

composition.

Predicted Mass Spectrum Data
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Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak

at m/z = 248, corresponding to the molecular weight of 4-Iodobenzo[d]dioxole (C₇H₅IO₂).

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the

molecular ion and any iodine-containing fragments.

Major Fragmentation Pathways:

Loss of I• (m/z = 127) to give a fragment at m/z = 121.

Loss of CO (m/z = 28) from the dioxole ring.

Loss of CH₂O (m/z = 30) from the dioxole ring.

[C₇H₅IO₂]⁺˙
m/z = 248

[C₇H₅O₂]⁺
m/z = 121

- I•

[C₆H₅IO]⁺˙
m/z = 220

- CO

[C₆H₅I]⁺˙
m/z = 204

- O

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-Iodobenzo[d]dioxole.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC-MS).[4]

Ionization: Electron Ionization (EI) is a common method for this type of molecule.[2]
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion.

Conclusion
The spectroscopic characterization of 4-Iodobenzo[d]dioxole relies on a combination of NMR,

IR, and MS techniques. While experimental data is not widely published, the predictive data

and methodologies outlined in this guide provide a solid foundation for researchers to

confidently identify and characterize this compound. The key spectral features to look for are

the distinct aromatic and methylene signals in the NMR, the strong C-O stretches in the IR, and

the characteristic molecular ion and fragmentation pattern in the MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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